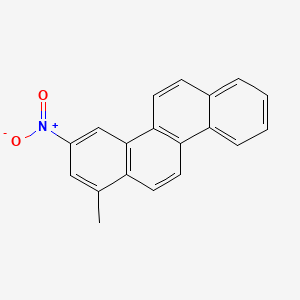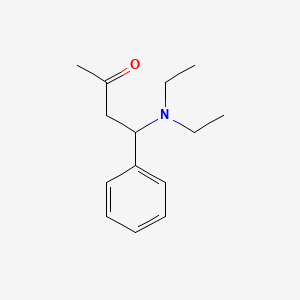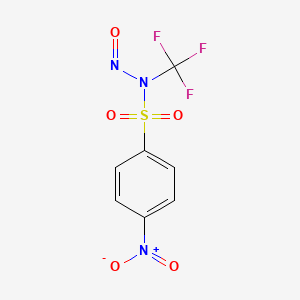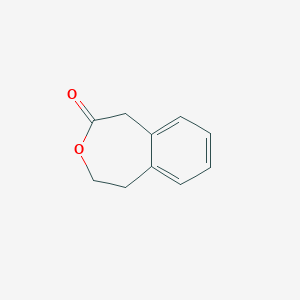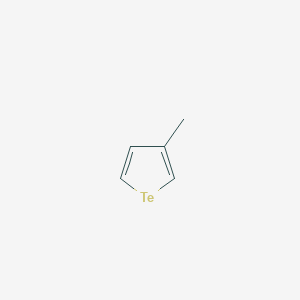
N-butyl-N-(4-hydroxypentyl)nitrous Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-(4-hydroxypentyl)nitrous amide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both a butyl group and a hydroxypentyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(4-hydroxypentyl)nitrous amide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-(4-hydroxypentyl)amine. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Another method involves the hydrolysis of nitriles. This process can be carried out under mildly basic conditions using hydrogen peroxide . The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to form the amide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
N-butyl-N-(4-hydroxypentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrous group can be reduced to form an amine.
Substitution: The amide can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学研究应用
N-butyl-N-(4-hydroxypentyl)nitrous amide has several applications in scientific research:
作用机制
The mechanism of action of N-butyl-N-(4-hydroxypentyl)nitrous amide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The nitrous group can also participate in redox reactions, altering the oxidative state of the target molecules .
相似化合物的比较
Similar Compounds
- N-butyl-N-(4-hydroxybutyl)nitrous amide
- N-butyl-N-(4-hydroxyhexyl)nitrous amide
- N-butyl-N-(4-hydroxypropyl)nitrous amide
Uniqueness
N-butyl-N-(4-hydroxypentyl)nitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a butyl group and a hydroxypentyl group allows for unique interactions with other molecules, making it a valuable compound in various applications .
属性
CAS 编号 |
80858-91-9 |
|---|---|
分子式 |
C9H20N2O2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
N-butyl-N-(4-hydroxypentyl)nitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-7-11(10-13)8-5-6-9(2)12/h9,12H,3-8H2,1-2H3 |
InChI 键 |
GKBAHCXTZVRXTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC(C)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


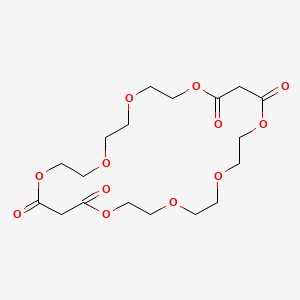
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
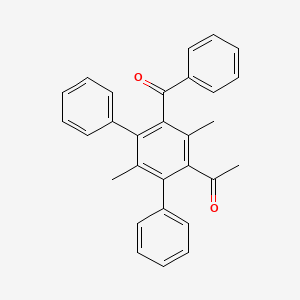
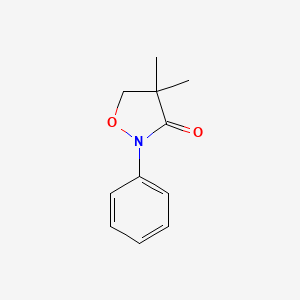
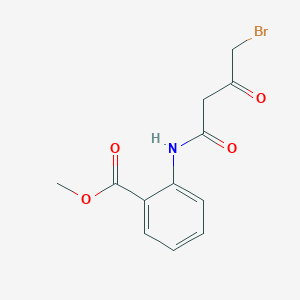
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
methanolate](/img/structure/B14423441.png)
